N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide
Description
N-[(2Z)-6-Bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide is a benzothiazole-derived compound featuring a 6-bromo substituent on the dihydrobenzothiazole ring and a propenyl group at position 2. The Z-configuration of the imine bond (C=N) in the benzothiazol-2-ylidene moiety is critical for its stereochemical stability. This structural framework suggests applications in medicinal chemistry, particularly in antimicrobial or kinase-targeted therapies, given the bioactivity of analogous benzothiazole carboxamides .
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2OS/c1-2-14-26-20-13-12-19(24)15-21(20)28-23(26)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h2-13,15H,1,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAAHVDSQUHHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Allylation: The prop-2-enyl group can be introduced through an allylation reaction using an allyl halide in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the bromine atom, resulting in debromination or hydrogenation of the double bonds.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Debrominated or hydrogenated products.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Material Science: It can be explored for its potential use in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzothiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The prop-2-enyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 2: Antimicrobial Activity of Selected Analogues
Key Observations:
- Activity Trends: Chloro/fluoro-substituted phenyl groups (e.g., 4d, 4p) correlate with potent antimicrobial activity, likely due to enhanced membrane permeability .
- Role of Biphenyl Group: The biphenyl carboxamide in the target compound could improve binding affinity to hydrophobic enzyme pockets compared to simpler aryl groups in analogues .
- Gaps in Data: Biological data for the target compound are unavailable, but docking studies of analogues suggest thiazolidinone and triazole moieties are critical for enzyme inhibition .
Q & A
Basic: What synthetic strategies are recommended for achieving high yields of this compound?
Methodological Answer:
The synthesis of benzothiazole derivatives typically involves condensation reactions between substituted benzothiazole precursors and carboxamide moieties. Key considerations include:
- Reaction Solvents: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for stabilizing intermediates, while ethanol is used for simpler condensation steps .
- Catalysts: Use of mild bases (e.g., K₂CO₃) to deprotonate intermediates and enhance nucleophilicity .
- Temperature Control: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Purification: Flash chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 ratio) is effective for isolating the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
